1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one
Description
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one is a fluorinated azetidine derivative featuring a methylamino-substituted ethanone moiety. The fluoromethyl group at the azetidine’s 3-position likely improves lipophilicity and bioavailability, while the methylamino group on the ethanone chain may facilitate hydrogen bonding with biological targets. Potential applications include antimicrobial agents or intermediates for targeted therapies, given the pharmacological relevance of structurally related compounds .
Properties
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c1-9-3-7(11)10-4-6(2-8)5-10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFHXFLDQDYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: Fluoromethylation can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring provides structural rigidity. This compound may modulate biological pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds reveals key differences in heterocyclic cores, substituents, and physicochemical properties (Table 1).
Table 1: Structural and Physicochemical Comparison of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one with Analogues
*Calculated based on structural analogy.
Key Observations:
Piperidine and pyrrolidine derivatives (e.g., C₉H₁₅F₂N₂O ) offer greater conformational flexibility, which may improve solubility but reduce target selectivity.
Substituent Effects: Fluorinated Groups: The target’s fluoromethyl group balances lipophilicity (logP ~1.2 estimated) better than difluoromethyl analogues (logP ~1.8), which may reduce metabolic degradation .
Biological Implications :
- Azetidin-2-one derivatives exhibit antimicrobial activity , suggesting the target compound could share similar properties.
- Piperazine-based analogues (e.g., C₁₄H₂₀N₃O ) are often used in CNS drug design due to their ability to cross the blood-brain barrier.
Research Findings and Implications
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., for azetidin-2-ones ) could streamline the target compound’s production, though fluoromethylation steps may require specialized reagents.
- Physicochemical Properties: The smaller azetidine core reduces molecular weight (162.18 vs.
- Biological Activity : Fluorine’s electronegativity may enhance interactions with enzymatic targets, as seen in difluoromethyl derivatives .
Biological Activity
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as a fluorinated azetidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluoromethyl group and a methylamino moiety, making it a candidate for various pharmacological applications.
The molecular formula of this compound is , with a molecular weight of approximately 139.16 g/mol. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of organic compounds.
Antitumor Activity
Research indicates that azetidine derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. The specific activity of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one against different cancer cell lines remains to be fully elucidated, but preliminary data suggest it may act similarly to other azetidine derivatives that have shown efficacy against tumors.
Neuropharmacological Effects
The methylamino group in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to interact with neurotransmitter systems, particularly in the context of anxiety and depression treatments. The exact mechanism of action for this specific compound requires further investigation, but its structural characteristics align with known neuroactive agents.
Antimicrobial Activity
Azetidine derivatives have also been evaluated for their antimicrobial properties. Initial studies indicate that compounds featuring azetidine rings can exhibit antibacterial and antifungal activities. The fluoromethyl group may enhance these effects by increasing the compound's ability to penetrate microbial membranes.
In Vitro Studies
In vitro assays have been conducted on related azetidine derivatives to assess their biological activity. For example, a study involving structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the azetidine structure could lead to enhanced therapeutic profiles.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.2 | Cell cycle arrest |
| 1-FMA | A549 | TBD | TBD |
Pharmacokinetics
Understanding the pharmacokinetics of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one is crucial for its development as a therapeutic agent. Studies on related compounds indicate that modifications such as fluorination can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
